molecular formula C16H19N5O3 B2812135 6-methyl-5-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1203006-91-0

6-methyl-5-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2812135
CAS No.: 1203006-91-0
M. Wt: 329.36
InChI Key: QVWGGISLTNJKOH-UHFFFAOYSA-N
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Description

6-methyl-5-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a methyl group and a piperazine ring linked to a pyridine moiety, making it a molecule of interest for medicinal chemistry and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4-dioxo-5-methylpyrimidine, the core structure is established.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using 1-(2-chloroethyl)-4-(pyridin-2-yl)piperazine as a reagent.

    Final Assembly: The final step involves coupling the intermediate with the pyrimidine core under specific conditions, such as reflux in an appropriate solvent (e.g., ethanol) and the presence of a base (e.g., potassium carbonate).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Implementing advanced purification techniques like crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.

Major Products

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: Alcohols, reduced piperazine derivatives.

    Substitution Products: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its piperazine and pyridine moieties, which are common in bioactive molecules.

Medicine

Medically, this compound has potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-5-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyridine moiety can bind to metal ions or enzyme active sites. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-5-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyrimidine-2,4(1H,3H)-dione: Unique due to its specific substitution pattern.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil, which are used in cancer treatment.

    Piperazine Derivatives: Compounds such as piperazine citrate, used as an anthelmintic.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-methyl-5-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-11-12(15(23)19-16(24)18-11)10-14(22)21-8-6-20(7-9-21)13-4-2-3-5-17-13/h2-5H,6-10H2,1H3,(H2,18,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWGGISLTNJKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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